

Koshidacin B: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Koshidacin B*

Cat. No.: *B15562550*

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Introduction

Koshidacin B is a cyclic tetrapeptide that has garnered interest within the scientific community for its notable antiplasmoidal activity.^{[1][2][3]} Isolated from the Okinawan fungus *Pochonia boninensis* FKR-0564, it belongs to the chlamydocin family of natural products, which are characterized by a strained 12-membered macrocyclic ring.^[4] This structural feature is believed to contribute to their resistance to proteases and enhance their binding affinity to biological targets.^[4] This in-depth guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Koshidacin B**, along with detailed experimental protocols and a proposed mechanism of action.

Chemical Structure and Physicochemical Properties

Koshidacin B is a complex molecule with a cyclic tetrapeptide core. Its structure has been elucidated through a combination of spectroscopic methods and chemical derivatization.

Chemical Structure:

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Physicochemical Properties of **Koshidacin B**

Property	Value	Reference
Molecular Formula	$C_{28}H_{40}N_4O_7$	
Molecular Weight	544.64 g/mol	
Appearance	White foamy solid	
Optical Rotation $[\alpha]D$	-56.2 (c 0.1, $CHCl_3$)	
High-Resolution Mass Spectrometry (HRMS)	$[M+H]^+$ Calcd: 545.2970, Found: 545.2970	

Spectroscopic Data

The structural elucidation of **Koshidacin B** was supported by extensive spectroscopic analysis. The following table summarizes the key 1H and ^{13}C NMR spectral data.

1H and ^{13}C NMR Spectroscopic Data for **Koshidacin B** in $CDCl_3$

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ, multiplicity, J in Hz)
Amino Acid Residue 1		
α-CH	53.7	4.74 (d, 6.8)
β-CH ₂	37.9	3.13 (d, 6.0)
Amino Acid Residue 2		
α-CH	56.8	4.22 (t, 6.9)
Amino Acid Residue 3		
α-CH	47.2	
Amino Acid Residue 4		
α-CH	66.7	
Side Chain		
C-1'	173.7	
C-2'	170.5	
C-3'	154.9	
C-4'	143.9	
C-5'	141.3	
C-6'	136.2	
C-7'	129.6	7.83-7.75 (m)
C-8'	128.3	7.65-7.58 (m)
C-9'	127.7	7.46-7.39 (m)
C-10'	127.1	7.38-7.32 (m)
C-11'	127.0	7.29-7.20 (m)
C-12'	125.1	7.20-7.14 (m)
C-13'	120.0	6.63 (d, 7.5)

C-14'	82.4	5.48 (s)
C-15'	28.0	1.43 (s)
C-16'	25.5	1.59-1.46 (m)

Note: This table presents a selection of key NMR data. For complete spectral assignments, refer to the primary literature.

Biological Activity

Koshidacin B has demonstrated significant biological activity, particularly against the malaria parasite *Plasmodium falciparum*.

In Vitro Antiplasmodial and Cytotoxic Activity of **Koshidacin B**

Assay	Cell Line / Strain	IC ₅₀ (μM)	Reference
Antiplasmodial Activity	P. falciparum FCR3 (Chloroquine-sensitive)	0.89	
	P. falciparum K1 (Chloroquine-resistant)	0.83	
Cytotoxicity	MRC-5 (Human lung fibroblast)	14.7	

Koshidacin B also exhibits *in vivo* antiplasmodial effects, with a 41% suppression of malaria parasites observed in mice when administered intraperitoneally at a dose of 30 mg/kg/day for 4 days.

Experimental Protocols

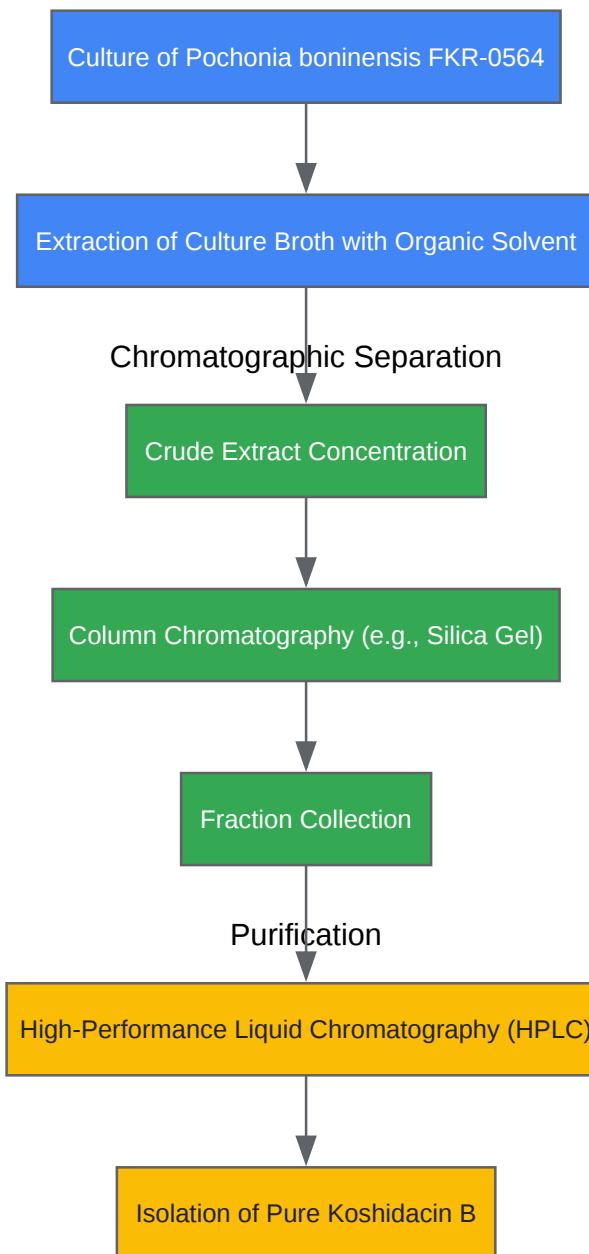
This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of **Koshidacin B**.

Isolation of **Koshidacin B** from *Pochonia boninensis*

The following diagram outlines the general workflow for the isolation of **Koshidacin B** from its fungal source.

Isolation Workflow for Koshidacin B

Fungal Culture and Extraction

[Click to download full resolution via product page](#)Figure 1: General workflow for the isolation of **Koshidacin B**.

Detailed Protocol:

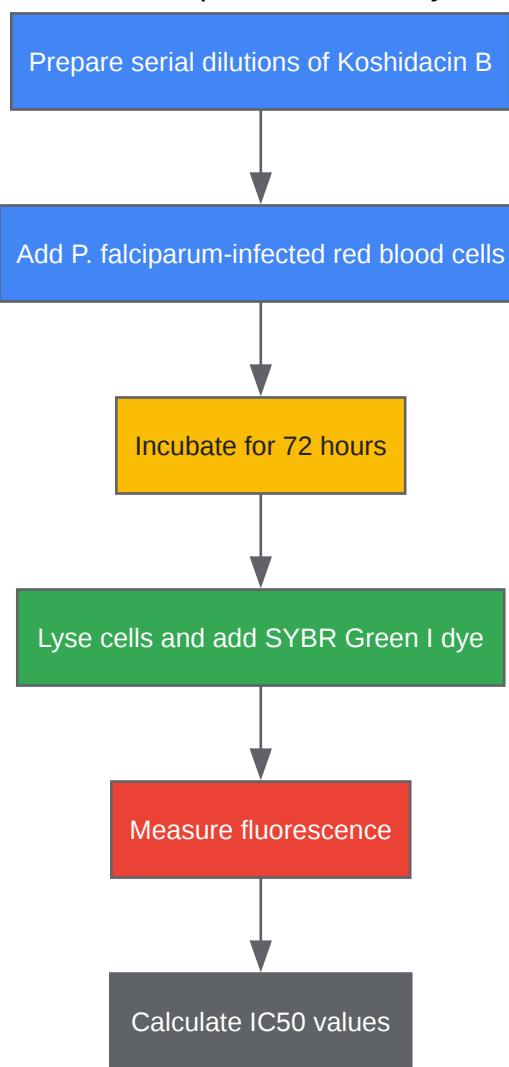
- **Fungal Culture:** *Pochonia boninensis* FKR-0564 is cultured in a suitable broth medium under optimal conditions for secondary metabolite production.
- **Extraction:** The culture broth is partitioned with an organic solvent, such as ethyl acetate, to extract the crude secondary metabolites.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude residue.
- **Chromatography:** The crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure **Koshidacin B**.

Total Synthesis of Koshidacin B

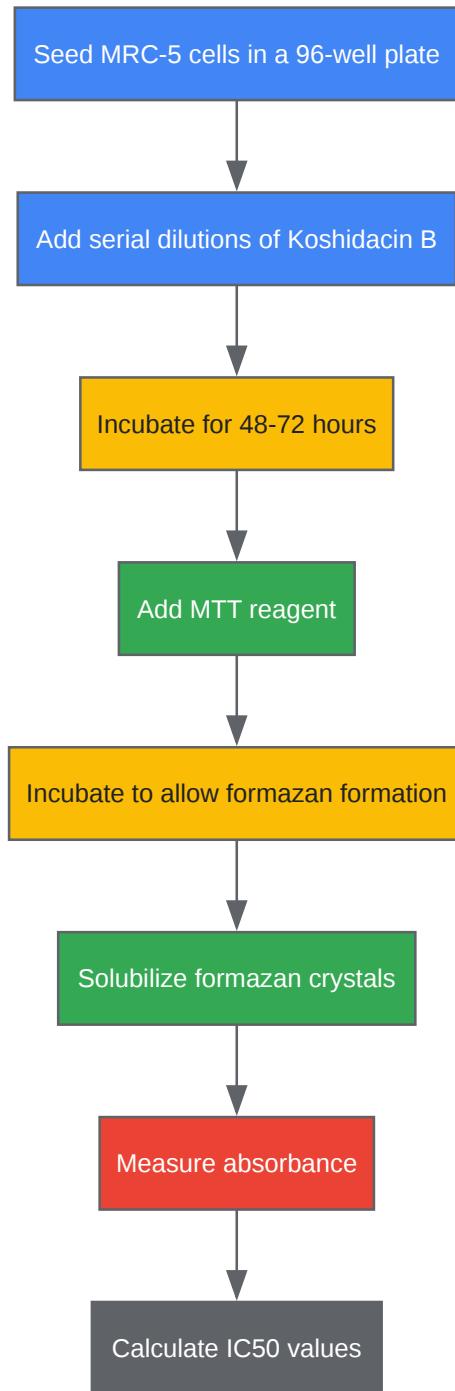
The total synthesis of **Koshidacin B** has been achieved, providing a means to produce the compound for further research and confirming its structure. The synthetic route often involves the construction of the linear tetrapeptide precursor followed by macrocyclization.



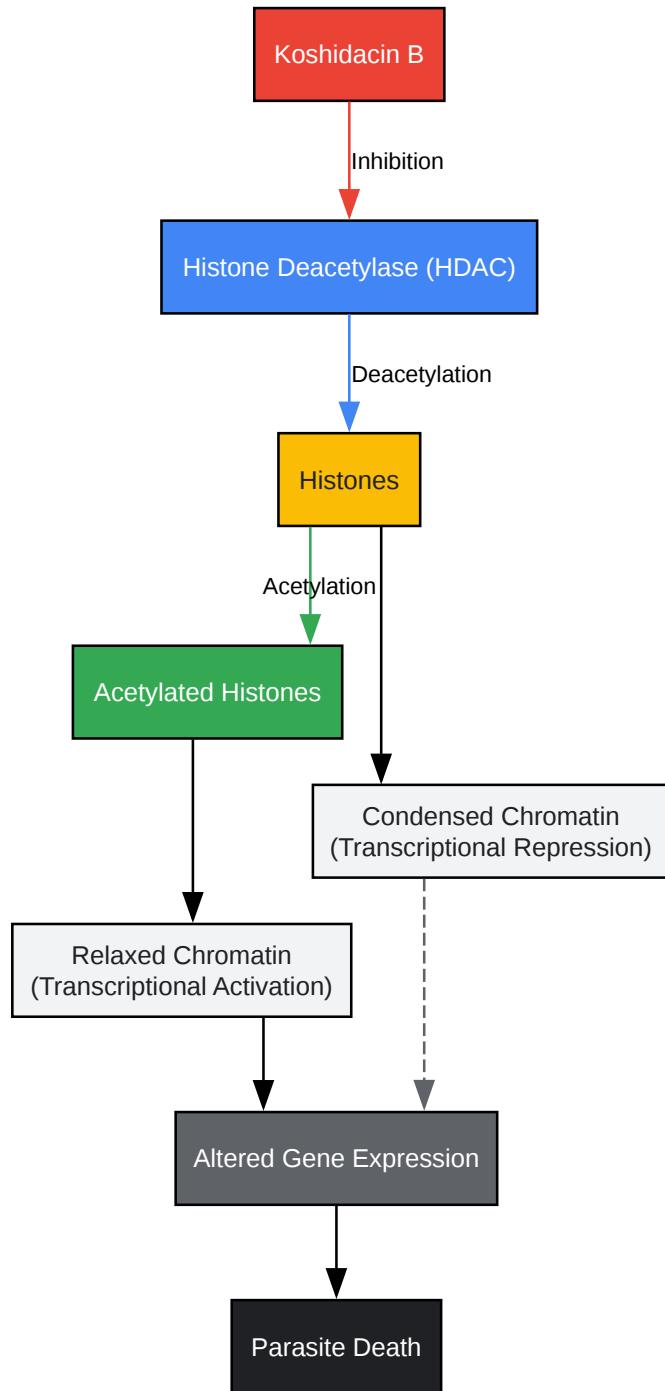
SYBR Green I Antiplasmodial Assay Workflow



MTT Cytotoxicity Assay Workflow



Proposed Mechanism of Action of Koshidacin B

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